molecular formula C8H6ClFO B127842 1-(2-Chloro-3-fluorophenyl)ethanone CAS No. 161957-57-9

1-(2-Chloro-3-fluorophenyl)ethanone

Cat. No.: B127842
CAS No.: 161957-57-9
M. Wt: 172.58 g/mol
InChI Key: YLXXXDDQBMAZKT-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-fluorophenyl)ethanone is an organic compound with the molecular formula C8H6ClFO and a molecular weight of 172.58 g/mol . It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms at the 2 and 3 positions, respectively. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-3-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-3-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-3-fluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Chloro-3-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Research into its derivatives has led to the development of potential therapeutic agents for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-fluorophenyl)ethanone and its derivatives depends on the specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

  • 1-(3-Chloro-2-fluorophenyl)ethanone
  • 1-(2,6-Dichloro-3-fluorophenyl)ethanol
  • 2-Chloro-1-(3-fluorophenyl)ethanone

Comparison: 1-(2-Chloro-3-fluorophenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different physicochemical properties and biological effects, making it a valuable compound for targeted research and development .

Biological Activity

1-(2-Chloro-3-fluorophenyl)ethanone, also known as 2-chloro-1-(2-fluorophenyl)ethanone, is an organic compound with significant biological activity attributed to its electrophilic nature. This article provides a detailed overview of its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Structure and Characteristics:

  • Molecular Formula: C8H6ClFO
  • Molecular Weight: 172.58 g/mol
  • Appearance: Clear, colorless to light yellow liquid

The compound can be synthesized through various methods, with one common approach involving the Friedel-Crafts acylation of 2-chloro-3-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method is typically performed under anhydrous conditions to prevent hydrolysis of the catalyst.

This compound exhibits its biological activity primarily through its ability to interact with nucleophiles in biological systems, forming covalent bonds with proteins and other biomolecules. This reactivity can lead to alterations in the function of these biomolecules, which may have therapeutic implications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. The compound has demonstrated activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

These findings suggest that the compound may inhibit protein synthesis pathways, leading to bactericidal effects .

Case Studies

In a study examining the compound's effect on biofilm formation, it was found that this compound significantly reduced biofilm formation in Staphylococcus aureus:

  • Biofilm Inhibition Concentration (MBIC): 62.216 - 124.432 μg/mL
  • Biofilm Eradication Concentration (MBEC): 124.432 - 248.863 μg/mL

These results indicate that the compound not only acts against planktonic cells but also effectively disrupts established biofilms .

Interaction with Enzymes and Proteins

The compound's electrophilic nature allows it to interact with various enzymes and proteins, making it a potential candidate for drug development. Its ability to inhibit specific enzymes can lead to therapeutic applications in treating diseases where these enzymes play a crucial role.

Comparison with Similar Compounds

Compound Biological Activity
This compoundAntimicrobial, enzyme inhibition
1-(3-Chloro-2-fluorophenyl)ethanoneModerate antimicrobial activity
2-Chloro-1-(3-fluorophenyl)ethanoneAntibacterial properties against MRSA

The unique substitution pattern of this compound enhances its reactivity and biological effects compared to its analogs.

Properties

IUPAC Name

1-(2-chloro-3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXXXDDQBMAZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565734
Record name 1-(2-Chloro-3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161957-57-9
Record name 1-(2-Chloro-3-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161957-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 2L flask was added 2-chloro-3-fluoro-N-methoxy-N-methylbenzamide (41.49 g, 191 mmol) and tetrahydrofuran (800 mL). The solution was cooled to 0° C., then methylmagnesium chloride, 3.0M solution in THF (254 mL, 763 mmol) was added dropwise through addition funnel. The mixture was gradually warmed to 5° C. The reaction was quenched with 5N HCl (190 mL) until it is acidic and extracted with EtOAc twice. The organic solution was washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The crude was purified by flash chromatography on silica gel (330 g, 0-50% EtOAc/hexane in 20 min) to give 1-(2-chloro-3-fluorophenyl)ethanone as a colorless oil (31.3 g, 95% yield). MS m/z=173 [M+H]+. Calculated for C8H6ClFO: 172.6.
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